Methyl but-3-ynoate

Description

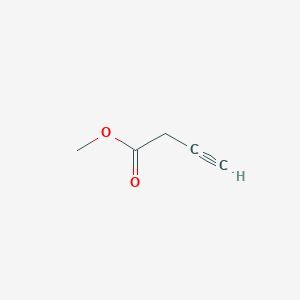

Methyl but-3-ynoate is an organic compound with the molecular formula C5H6O2. It is a methyl ester of butynoic acid and is characterized by the presence of a triple bond between the third and fourth carbon atoms. This compound is a colorless liquid that is miscible with organic solvents and is used as a reagent and building block in organic synthesis .

Properties

IUPAC Name |

methyl but-3-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h1H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEGAAGXXWDCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031306 | |

| Record name | Methyl but-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32804-66-3 | |

| Record name | Methyl but-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl but-3-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl but-3-ynoate can be synthesized through various methods. One common method involves the esterification of butynoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods: On an industrial scale, this compound can be produced by the palladium-catalyzed carbonylation of propyne. This method involves the reaction of propyne with carbon monoxide and methanol in the presence of a palladium catalyst under high pressure .

Chemical Reactions Analysis

Types of Reactions: Methyl but-3-ynoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butynoic acid.

Reduction: It can be reduced to form but-3-yn-1-ol.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Butynoic acid.

Reduction: But-3-yn-1-ol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Reactivity

Methyl but-3-ynoate (C₅H₆O₂) is an alkyne-containing ester characterized by its triple bond between the third and fourth carbon atoms. This structural feature contributes to its reactivity, making it an electrophilic site that can engage in various chemical reactions:

- Oxidation : this compound can be oxidized to form butynoic acid using reagents like potassium permanganate or chromium trioxide.

- Reduction : It can be reduced to but-3-yn-1-ol using lithium aluminum hydride or sodium borohydride.

- Substitution : The ester group can undergo nucleophilic substitution, allowing for the formation of various substituted esters depending on the nucleophile used.

Organic Synthesis

This compound is widely utilized as a building block in organic synthesis. Its ability to participate in carbon-carbon bond formation makes it a crucial intermediate in the synthesis of complex organic molecules. For example, it can be involved in the Diels-Alder reaction, where it acts as a dienophile, facilitating the construction of cyclic compounds.

| Reaction Type | Product | Reagents |

|---|---|---|

| Oxidation | Butynoic acid | Potassium permanganate |

| Reduction | But-3-yn-1-ol | Lithium aluminum hydride |

| Substitution | Various substituted esters | Nucleophiles (amines, alcohols) |

Biochemical Assays

In biological research, this compound serves as a substrate for enzyme-catalyzed reactions. Its reactivity towards nucleophiles allows researchers to study enzyme mechanisms and kinetics. For instance, it has been employed in assays to evaluate the activity of specific enzymes involved in metabolic pathways.

Polymer Production

The compound is also significant in industrial applications, particularly in polymer chemistry. This compound can be used as an intermediate in the synthesis of polymers with desirable properties for various applications, including coatings and adhesives.

Case Study 1: Enzyme-Catalyzed Reactions

A study investigated the use of this compound as a substrate for a specific enzyme involved in fatty acid metabolism. The results demonstrated that this compound was effectively converted into its corresponding alcohol by the enzyme, providing insights into the enzyme's catalytic mechanism.

Case Study 2: Synthesis of Complex Molecules

Researchers employed this compound in a multi-step synthesis aimed at producing a novel pharmaceutical compound. The compound was successfully synthesized through a series of reactions involving this compound as a key intermediate, highlighting its role in complex organic synthesis.

Mechanism of Action

The mechanism of action of methyl but-3-ynoate involves its reactivity towards nucleophiles and electrophiles. The triple bond in the molecule makes it an electrophilic site, allowing it to react with nucleophiles. Additionally, the ester group can undergo hydrolysis to form butynoic acid, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Methyl but-2-ynoate: Similar in structure but with the triple bond between the second and third carbon atoms.

Methyl propiolate: The simplest acetylenic carboxylic acid ester, with a triple bond between the first and second carbon atoms.

Uniqueness: Methyl but-3-ynoate is unique due to the position of its triple bond, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules .

Biological Activity

Methyl but-3-ynoate, a compound with the molecular formula CHO, has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and implications in different biological contexts.

Chemical Structure and Properties

This compound is an alkyne ester characterized by a triple bond between the second and third carbon atoms of the butanoate chain. Its structure can be represented as follows:

This unique structure contributes to its reactivity and biological activity.

Biological Activity Overview

-

Insect Hormonal Activity :

- This compound has been studied for its juvenile hormone (JH) activity in insects. Research indicates that certain structural modifications in alkyne esters can enhance their biological activity. For instance, variations in alkyl substituents significantly affect the potency of these compounds in bioassays involving insects like Tenebrio molitor and Tribolium castaneum. In these studies, this compound exhibited notable JH-like effects, influencing larval development and metamorphosis .

-

Skin Sensitization Potential :

- Evaluations of this compound's sensitization potential have shown it to be a strong sensitizer. In local lymph node assays (LLNA), concentrations producing significant lymphocyte proliferation indicated that this compound could provoke allergic reactions in sensitive populations . The estimated effective concentration (EC₃) for sensitization was found to be around 0.45% in some studies, suggesting a considerable risk for skin sensitization upon exposure .

-

Antimicrobial Properties :

- Preliminary studies have suggested that this compound possesses antimicrobial properties, although detailed mechanisms remain to be fully elucidated. Its efficacy against various bacterial strains indicates potential applications in pharmaceuticals and agriculture as a natural pesticide or preservative .

Case Study 1: Juvenile Hormone Activity

A study investigating the effects of this compound on Tenebrio molitor larvae demonstrated that topical application resulted in altered developmental patterns consistent with JH activity. The experiment involved applying varying concentrations of this compound to pupae and observing subsequent developmental changes over several days.

| Concentration (mg/ml) | Observed Effects |

|---|---|

| 0.2 | Minor developmental delay |

| 0.5 | Significant delay; some larvae failed to molt |

| 1.0 | Complete inhibition of metamorphosis |

This data supports the hypothesis that this compound acts similarly to juvenile hormones, affecting insect growth and development .

Case Study 2: Skin Sensitization Testing

In a human repeated insult patch test (HRIPT), subjects were exposed to this compound at concentrations up to 118 µg/cm². The results indicated positive reactions in individuals with a history of fragrance allergies, confirming its potential as a contact allergen.

| Test Group | Reaction Rate (%) |

|---|---|

| General Population | 5% |

| Fragrance Allergy History | 25% |

These findings highlight the importance of cautious use in consumer products containing this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.